molecular formula C19H17N3O2 B8791223 Benzyl (2-amino-6-phenylpyridin-3-yl)carbamate

Benzyl (2-amino-6-phenylpyridin-3-yl)carbamate

Cat. No.: B8791223
M. Wt: 319.4 g/mol
InChI Key: XXYJYLWRGDVUOG-UHFFFAOYSA-N
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Description

Benzyl (2-amino-6-phenylpyridin-3-yl)carbamate is a chemical compound with the molecular formula C19H17N3O2 and a molecular weight of 319.36 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of Benzyl (2-amino-6-phenylpyridin-3-yl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-6-phenylpyridine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Benzyl (2-amino-6-phenylpyridin-3-yl)carbamate undergoes various types of chemical reactions, including:

Scientific Research Applications

Benzyl (2-amino-6-phenylpyridin-3-yl)carbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl (2-amino-6-phenylpyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Benzyl (2-amino-6-phenylpyridin-3-yl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications in scientific research.

Properties

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

benzyl N-(2-amino-6-phenylpyridin-3-yl)carbamate

InChI

InChI=1S/C19H17N3O2/c20-18-17(12-11-16(21-18)15-9-5-2-6-10-15)22-19(23)24-13-14-7-3-1-4-8-14/h1-12H,13H2,(H2,20,21)(H,22,23)

InChI Key

XXYJYLWRGDVUOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(N=C(C=C2)C3=CC=CC=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of di-tert-butyl(3-{[(benzyloxy)carbonyl]amino}-6-phenylpyridin-2-yl)imidodicarbonate (359 mg, 0.691 mmol) and methylene chloride (2.76 mL) was treated with TFA (0.691 mL) in one portion. The reaction was stirred for 3 h, then concentrated via rotovap slowly to afford a residue purified via MPLC, silica cartridge, 0-5% MeOH in methylene chloride to afford the product as a light orange solid. 1H NMR (DMSO-d6, 600 MHz, rotamers present) δ 9.04 (br s, 1H), 7.86 (d, J=7.3 Hz, 1H), 7.47-7.30 (m, 5H), 7.15 (d, J=8.2 Hz, 1H), 6.40 (br s, 2H), 5.16 (s, 2H); MS cal'd 320 (M+H)+, exp 320 (M+H)+.
Name
di-tert-butyl(3-{[(benzyloxy)carbonyl]amino}-6-phenylpyridin-2-yl)imidodicarbonate
Quantity
359 mg
Type
reactant
Reaction Step One
Name
Quantity
0.691 mL
Type
reactant
Reaction Step One
Quantity
2.76 mL
Type
solvent
Reaction Step One

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